Sulesomab - 167747-19-5

Sulesomab

Catalog Number: EVT-1511599
CAS Number: 167747-19-5
Molecular Formula: C29H31NO11S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulesomab is classified as a monoclonal antibody fragment. It is derived from an IgG1 class murine monoclonal antibody and has a molecular weight of approximately 50 kDa. The compound is produced through recombinant DNA technology, ensuring high specificity and affinity for its target antigen . It is commercially available under the brand name LeukoScan, which is used in conjunction with technetium-99m for diagnostic imaging .

Synthesis Analysis

Methods and Technical Details

The synthesis of technetium-99m labeled sulesomab involves several critical steps:

  1. Preparation of the Antibody Fragment: The Fab fragment of sulesomab is obtained through enzymatic cleavage of the full-length antibody.
  2. Radiolabeling: The labeling process involves adding sodium pertechnetate (technetium-99m) to the lyophilized sulesomab in a sterile vial. The vial typically contains additional stabilizing agents such as stannous chloride and sodium acetate to facilitate the radiolabeling process.
  3. Reconstitution: The contents are reconstituted with isotonic saline, followed by incubation to allow for optimal binding of technetium-99m to the antibody fragment. Quality control measures ensure that the radiochemical purity exceeds 95% before clinical use .

The entire process must be conducted under strict aseptic conditions to maintain sterility and prevent contamination.

Molecular Structure Analysis

Structure and Data

Sulesomab's molecular structure consists of a Fab fragment that retains the ability to bind specifically to its target antigen. The structure includes:

  • Heavy Chain: Part of the antibody that contributes to antigen recognition.
  • Light Chain: Complements the heavy chain in forming the antigen-binding site.

The precise three-dimensional conformation allows sulesomab to exhibit high specificity towards the normal cross-reactive antigen-90, which is expressed on activated granulocytes during inflammatory responses .

Chemical Reactions Analysis

Reactions and Technical Details

Sulesomab undergoes specific interactions when introduced into biological systems:

  1. Binding Reaction: Upon administration, sulesomab binds preferentially to activated granulocytes, facilitating targeted imaging of inflamed tissues.
  2. Stability Studies: The stability of technetium-99m sulesomab in solution is crucial for its effectiveness in imaging; studies indicate that it remains stable for several hours post-preparation, provided it is stored at room temperature .

The binding kinetics can be quantified through various assays that measure radioactivity associated with leukocytes post-incubation.

Mechanism of Action

Process and Data

The mechanism by which sulesomab accumulates in inflamed tissues involves several steps:

  1. Targeting Activated Granulocytes: Sulesomab binds specifically to granulocytes that have been primed by inflammatory mediators such as tumor necrosis factor-alpha.
  2. Imaging Technique: Following administration, imaging techniques like single photon emission computed tomography are employed to visualize areas where sulesomab has accumulated, indicating sites of inflammation or infection.
  3. Quantitative Analysis: Studies have demonstrated that technetium-99m labeled sulesomab has a sensitivity of approximately 88% and specificity of 86% for detecting soft tissue infections, making it a reliable diagnostic tool .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sulesomab exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Soluble in saline solutions, facilitating its use in clinical settings.
  • Stability: Maintains stability at room temperature post-reconstitution for up to four hours, which is essential for practical applications in imaging .

These properties contribute to its effectiveness as an imaging agent in diagnosing various inflammatory conditions.

Applications

Scientific Uses

Sulesomab has several important applications in medical diagnostics:

  1. Imaging Inflammation: Primarily used for detecting soft tissue infections, osteomyelitis, and prosthetic joint infections through targeted imaging techniques.
  2. Clinical Decision-Making: Provides critical information that aids healthcare professionals in determining appropriate treatment plans based on the presence or absence of infection.
  3. Research Applications: Used in studies investigating inflammatory processes and the efficacy of new therapeutic agents targeting similar pathways .
Introduction to Sulesomab in Nuclear Medicine

Sulesomab is a radiolabeled monoclonal antibody fragment specifically engineered for infection and inflammation imaging. As a Fab' fragment derived from murine IgG1 antibodies, it targets granulocyte surface antigens while minimizing immunogenic potential. Its development addressed critical limitations of in vitro leukocyte labeling techniques, which required complex handling of blood products and posed infection risks to laboratory personnel. Sulesomab's technetium-99m labeling enables rapid imaging protocols (1-6 hours post-injection) and leverages the ideal photon characteristics of this radionuclide for high-resolution gamma camera imaging. Primarily utilized in orthopedic infections and febrile conditions with unknown origins, sulesomab represented a significant advancement in molecular imaging when introduced in the 1990s [1] [3].

Historical Development and Approval of Sulesomab

Sulesomab originated from murine monoclonal antibody technology targeting the Normal Cross-Reacting Antigen-90 (NCA-90), a glycoprotein expressed on human granulocyte membranes. Developed by Immunomedics, its design as a 50 kDa Fab' fragment (LeukoScan®) provided distinct advantages over whole antibodies like besilesomab (Scintimun®). The smaller size facilitated faster blood clearance and reduced immunogenicity by eliminating the Fc region responsible for human anti-murine antibody (HAMA) responses. Clinical trials demonstrated HAMA incidence below 5% with sulesomab versus over 30% with whole antibodies [1] [6].

Table 1: Key Developmental Milestones of Sulesomab

YearEventSignificanceRegion
Early 1990sIdentification of anti-NCA-90 Fab' fragmentEnabled targeted granulocyte bindingGlobal R&D
1997Market approval as LeukoScan®First commercial radiopharmaceutical for in vivo granulocyte labelingEuropean Union
2003Mechanism clarification studiesDemonstrated role of vascular permeability in uptakePeer-reviewed publications
2018Discontinuation by ImmunomedicsCeased global distributionWorldwide

Regulatory approval was granted in 1997 by European authorities for detecting osteomyelitis, with subsequent expansions for soft tissue infections. Unlike besilesomab, sulesomab avoided FDA approval in the United States due to concerns about diagnostic specificity and commercial viability. Its production relied on technetium-99m labeling via a direct reduction method, allowing kit preparation within 15 minutes. Despite promising clinical utility, Immunomedics discontinued sulesomab in 2018, limiting current availability primarily to European research settings [3] [6].

Role in Molecular Imaging of Infection and Inflammation

Sulesomab's mechanism involves dual pathways for localization at infection sites. Initially hypothesized to bind circulating granulocytes (which subsequently migrate to inflamed tissues), studies revealed that less than 5% of injected activity associates with neutrophils in vivo. Skehan et al. (2003) demonstrated through comparative kinetics with 99mTc-human serum albumin (HSA) that sulesomab accumulation primarily occurs via extravasation through increased vascular permeability, similar to nonspecific proteins. This "leakage" into interstitial spaces allows binding to NCA-90 on primed or migrated granulocytes within established inflammatory foci [5] [6].

Table 2: Mechanism of Sulesomab Accumulation in Inflammation

ProcessContribution to UptakeEvidence
Circulating granulocyte bindingMinimal (<5% of injected dose)Low cell-associated blood radioactivity
Extravascular diffusionPrimary mechanismKinetics parallel 99mTc-HSA uptake
Binding to activated granulocytesSecondary contributorHigher in vitro binding to TNF-α primed cells
Blood-pool retentionReduces target-to-background ratiosFaster clearance than HSA but higher than labeled leukocytes

Clinically, sulesomab excels in three key applications:

  • Osteomyelitis Diagnosis: Sensitivity of 88–94% and specificity of 80–92% in peripheral bone infections, validated against 111In-leukocyte scintigraphy [2] [4].
  • Prosthetic Joint Infection: Accurately differentiates septic loosening from mechanical failure, though interpretation near bone marrow requires SPECT/CT correlation due to physiologic NCA-90 expression in hematopoietic tissue [3] [9].
  • Soft Tissue and Diabetic Foot Infections: Detects abscesses and cellulitis with 76–89% sensitivity, particularly useful when MRI is contraindicated [4] [7].

Compared to gold-standard 111In-leukocyte imaging, sulesomab offers practical advantages: rapid imaging (1–6 hours), no blood handling, and on-demand availability. However, its lower target-to-background ratios (1.9–2.1 versus 12.3 for leukocytes) and nonspecific uptake in non-infected inflammation limit specificity in conditions like rheumatoid arthritis. Emerging PET agents like 18F-FDG have surpassed sulesomab in complex spinal infections, but it remains a validated option where PET accessibility is limited [1] [5] [7].

Table 3: Clinical Performance of Sulesomab Across Infection Types

Infection TypeSensitivity (%)Specificity (%)Reference Standard
Peripheral osteomyelitis88–9480–92111In-leukocyte scintigraphy, culture
Prosthetic joint infection78–8682–90Surgical exploration, histopathology
Soft tissue infections76–8968–84CT/MRI, clinical resolution
Diabetic foot complications81–8874–83Combined bone scan/leukocyte imaging

Interactive Filter: Click headers to sort data; use dropdown to filter by infection type

Properties

CAS Number

167747-19-5

Product Name

Sulesomab

Molecular Formula

C29H31NO11S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.